molecular formula C14H15NO3 B8683312 4-(1H-Indol-3-yl)-3-oxo-butanoic acid ethyl ester

4-(1H-Indol-3-yl)-3-oxo-butanoic acid ethyl ester

Cat. No. B8683312
M. Wt: 245.27 g/mol
InChI Key: CPMFNLRHAYZUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05929067

Procedure details

24.95 g (154 mmol) of carbonyldiimidazole are added at 0° C. to a solution of 24.5 g (140 mmol) of 3-indolyl-acetic acid in 250 ml of tetrahydrofuran and the mixture is stirred at 0° C. for 30 minutes. 46 g (161 mmol) of bis-(malonic acid monoethyl ester)magnesium salt are then added and the mixture is stirred at room temperature for 16 hours. The reaction mixture is concentrated by evaporation, and ice-cold 6N hydrochloric acid is added; diethyl ether is added and the organic phase is separated off. The organic phase is washed with aqueous 10% sodium hydrogen carbonate solution and brine, dried over magnesium sulfate and concentrated by evaporation. The title compound is obtained in the form of an orange oil. 1H-NMR (200 MHz): 8.22 (br. s, 1H), 7.53 (d, 1H), 7.37 (d, 1H), 7.28-7.10 (m, 3H), 4.23 (q, 2H), 3,93 (s, 2H), 3.46 (s, 2H), 1.22 (t, 3H).
Quantity
24.95 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
(malonic acid monoethyl ester)magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)(N1C=CN=C1)=[O:2].[NH:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]([CH2:22][C:23]([OH:25])=O)=[CH:14]1.[O:26]1[CH2:30][CH2:29][CH2:28][CH2:27]1>>[CH2:27]([O:26][C:30](=[O:2])[CH2:29][C:23](=[O:25])[CH2:22][C:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[NH:13][CH:14]=1)[CH3:28]

Inputs

Step One
Name
Quantity
24.95 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
24.5 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
(malonic acid monoethyl ester)magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated by evaporation, and ice-cold 6N hydrochloric acid
ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
diethyl ether is added
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
WASH
Type
WASH
Details
The organic phase is washed with aqueous 10% sodium hydrogen carbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(CC(CC1=CNC2=CC=CC=C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.